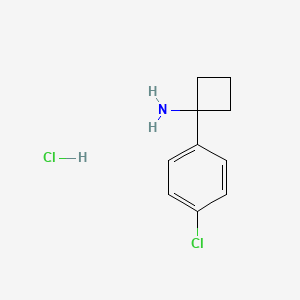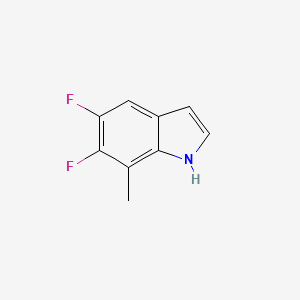
5,6-difluoro-7-methyl-1H-indole
Übersicht
Beschreibung
5,6-difluoro-7-methyl-1H-indole is a chemical compound with the molecular formula C9H7F2N and a molecular weight of 167.16 .
Synthesis Analysis
Indoles, including this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various health conditions . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F2N/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,12H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization The synthesis and structural characterization of indole derivatives, including those with fluoro substituents, are fundamental aspects of research on these compounds. For instance, the study on the synthesis, characterization, and crystal structure of a new indole derivative, 5,5"-Difluoro-1H,1"H-[3,3':3',3"-terindol]-2'(1'H)-one, highlights the process of creating complex indole structures and analyzing their molecular configurations through X-ray structure analysis (Sakshi Sharma et al., 2016). This type of research provides insight into the molecular properties and potential applications of indole derivatives in various fields, including materials science and pharmaceuticals.
Nucleophilic Reactivities Understanding the nucleophilic reactivities of indoles, including substituted variants like 5,6-difluoro-7-methyl-1H-indole, is crucial for their application in organic synthesis. The study of the kinetics of coupling indoles with reference benzhydryl cations in different solvents provides valuable data on their reactivity and potential uses in synthetic chemistry (S. Lakhdar et al., 2006). Such research contributes to the development of new synthetic methods and the production of novel compounds.
Photophysical Studies Indole derivatives exhibit unique photophysical properties, making them of interest in areas such as fluorescent probes and optical materials. Research on the synthesis and photophysical studies of new fluorescent indole derivatives obtained from β-bromodehydroamino acids explores the interaction of these compounds with anions like fluoride, revealing their potential as selective sensors (G. Pereira et al., 2010). This application is particularly relevant in analytical chemistry and environmental monitoring.
Molecular Docking and Biological Prediction The structural versatility of indole derivatives allows for their use in biological studies and drug design. Vibrational and electronic profiles, molecular docking, and biological prediction studies on indole derivatives like 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole offer insights into their interactions with biological targets and potential therapeutic uses (Nadia G. Haress et al., 2016). Such research is pivotal for the discovery and development of new pharmaceuticals.
Chemical Functionalization The functionalization of indoles, including fluorinated derivatives, is a key area of research due to the significant biological activity of these compounds. Studies on the synthesis and functionalization of indoles through palladium-catalyzed reactions, for example, expand the toolkit available for the modification and application of indole derivatives in medicinal chemistry and materials science (S. Cacchi & G. Fabrizi, 2005).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5,6-Difluoro-7-methyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to exert their effects through their interaction with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a crucial role in various biochemical pathways, impacting liver metabolism and the immune response
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, gut bacteria play a crucial role in the production of indole during tryptophan metabolism. Therefore, changes in the gut microbiota could potentially impact the action of this compound.
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-difluoro-7-methyl-1H-indole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, indole derivatives are known to be metabolized by gut microorganisms, leading to the production of various metabolites that impact liver metabolism and the immune response .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall biological activity. Indole derivatives have been shown to circulate in the plasma and exert their effects on distant tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of indole derivatives can provide insights into their mechanisms of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5,6-difluoro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLDOXDLNHGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1F)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299986 | |
| Record name | 1H-Indole, 5,6-difluoro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820607-52-0 | |
| Record name | 1H-Indole, 5,6-difluoro-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820607-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 5,6-difluoro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


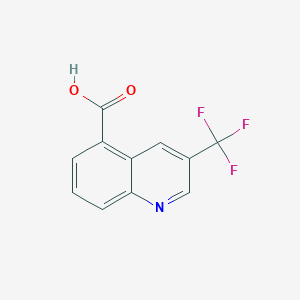

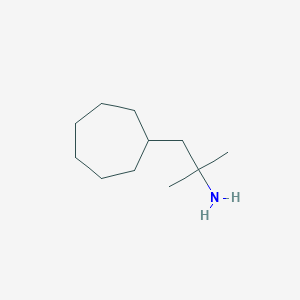
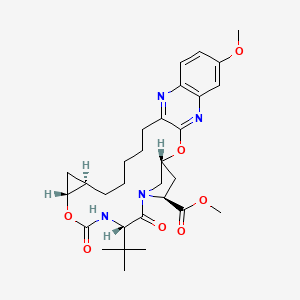
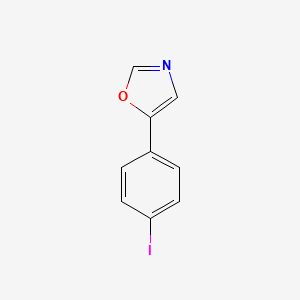
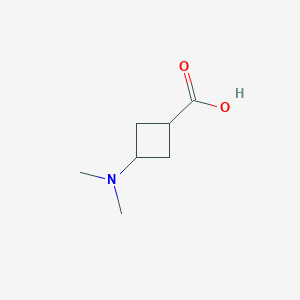
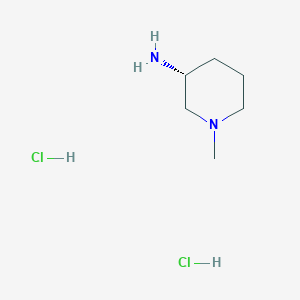
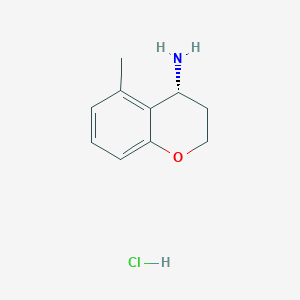
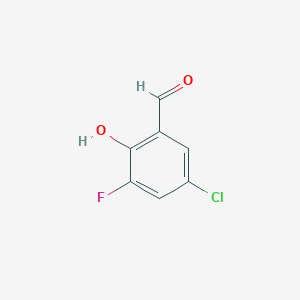


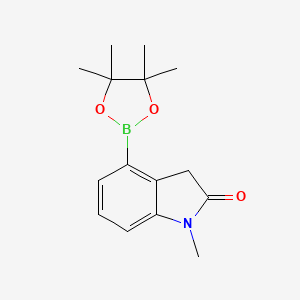
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)
